molecular formula C24H34O5 B1146303 (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py CAS No. 1048973-04-1

(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py

Cat. No.: B1146303
CAS No.: 1048973-04-1
M. Wt: 402.5 g/mol
InChI Key: JSVUTGMIKPKXNQ-ORSWIJFBSA-N
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Description

The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2-methylbutanoate is a complex organic molecule. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of naphthalene and contains multiple chiral centers, making it an interesting subject for stereochemical studies.

Mechanism of Action

Target of Action

The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.

Mode of Action

It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This involves cyclization reactions to form the hexahydronaphthalene structure.

    Introduction of functional groups: Various functional groups, such as hydroxyl and keto groups, are introduced through oxidation and reduction reactions.

    Chiral centers establishment: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using advanced catalytic processes and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or keto groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of ketones results in secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.

    Industry: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical production.

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: A structurally similar compound used as a cholesterol-lowering agent.

    Simvastatin: Another related compound with similar therapeutic applications.

    Atorvastatin: A more potent statin with a slightly different structure.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its multiple chiral centers and complex structure make it a valuable subject for research in stereochemistry and drug design.

Properties

CAS No.

1048973-04-1

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h5-7,10,14,16,18-21,23,25H,8-9,11-13H2,1-4H3/b15-5+/t14-,16-,18+,19+,20-,21-,23-/m0/s1

InChI Key

JSVUTGMIKPKXNQ-ORSWIJFBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

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